

Acidity and pKa value of aqueous iodic acid

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Compound of Interest

Compound Name: Iodic acid

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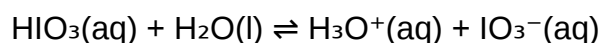
An In-depth Technical Guide on the Acidity and pKa Value of Aqueous **Iodic Acid**

Introduction

Iodic acid (HIO_3) is a halogen oxoacid and one of the most stable of its kind, contrasting with the instability of chloric and bromic acids.^{[1][2]} It exists as a white, water-soluble solid and is a powerful oxidizing agent, particularly in acidic solutions.^{[1][3][4]} In its structure, iodine holds a +5 oxidation state.^{[1][2][4]} This guide provides a comprehensive overview of the acidity of aqueous **iodic acid**, its corresponding pKa value, and the experimental methodologies used for its determination. The content is tailored for researchers, scientists, and professionals in drug development who require a precise understanding of the physicochemical properties of this compound.

Physicochemical and Acidic Properties

Iodic acid is considered a relatively strong acid, though it does not completely dissociate in water and is therefore technically classified as a weak acid.^{[1][3][5]} Its acidic strength is significantly greater than that of many common weak acids, such as carboxylic acids. The dissociation of **iodic acid** in an aqueous solution is represented by the following equilibrium:



The acid dissociation constant (K_a) for this equilibrium is a measure of the acid's strength. The pKa, which is the negative logarithm of the K_a , is commonly used to express this value on a more convenient scale.

Quantitative Acidity Data

The pKa of **iodic acid** has been determined and reported by various sources, with values generally clustering around 0.8. This places it among the strongest of the weak acids.^[6] A summary of reported values is presented below.

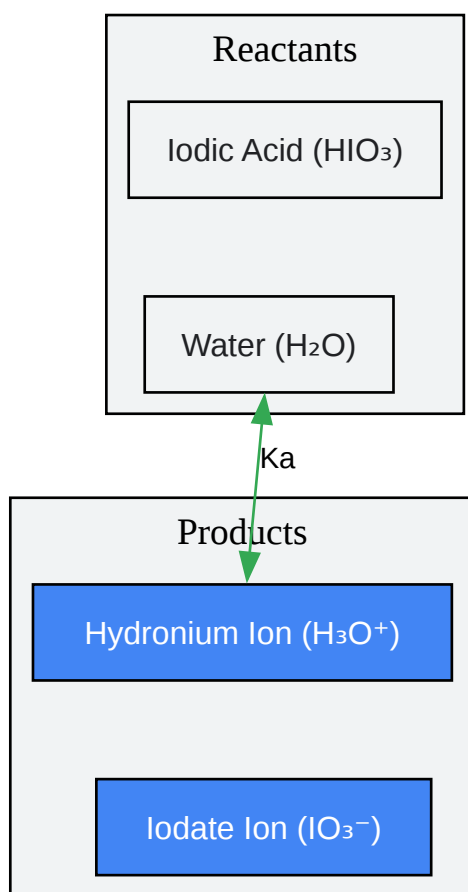
Parameter	Reported Value	Temperature	Reference
pKa	0.75	25 °C (Standard State)	[1] [2] [3]
pKa	0.77	25 °C	[7] [8]
pKa	0.78	25 °C	[9]
pKa	0.80	Not Specified	[10] [11]
pKa	~0.82 (Calculated)	Not Specified	[12]
Ka	1.6×10^{-1}	25 °C	[10] [13]
Ka	1.7×10^{-1}	25 °C	[7] [9]

Logical and Experimental Visualizations

Visual diagrams are crucial for understanding chemical equilibria and experimental procedures. The following sections provide Graphviz DOT scripts for key concepts related to **iodic acid**'s acidity.

Dissociation Equilibrium of Iodic Acid

The following diagram illustrates the dissociation of **iodic acid** in an aqueous solution, a fundamental concept for understanding its acidity.

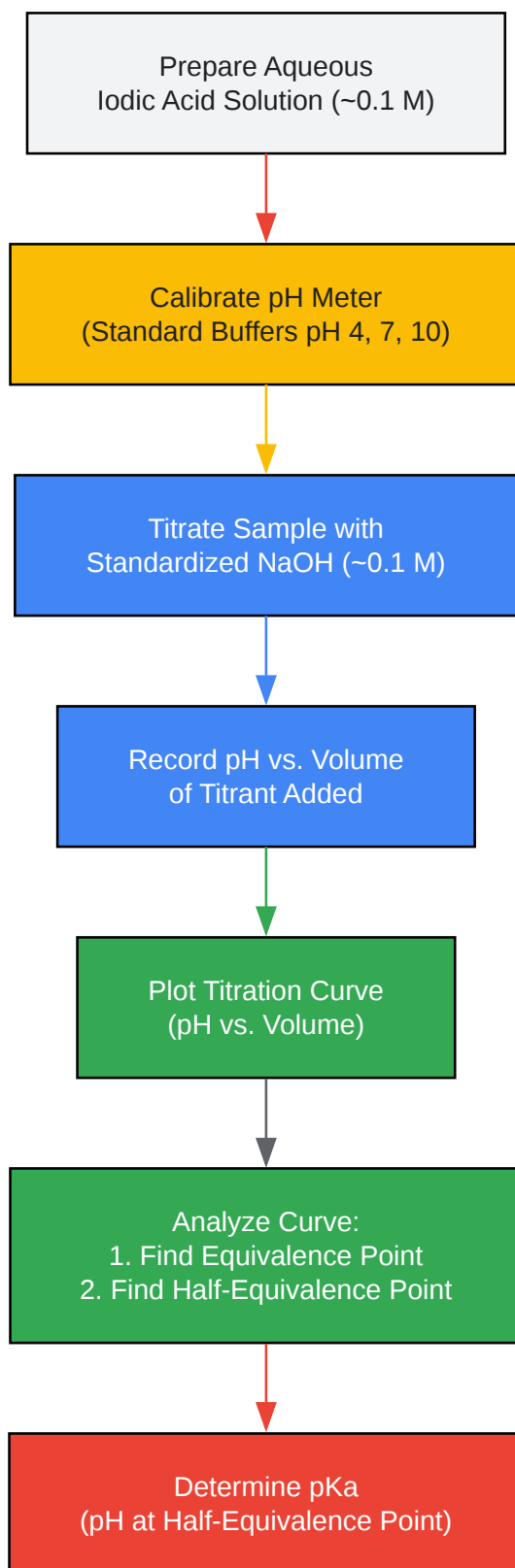


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Caption: Dissociation equilibrium of **iodic acid** in water.

Experimental Workflow for pKa Determination

The determination of a pKa value requires a precise and systematic experimental approach. The diagram below outlines a typical workflow for determining the pKa of **iodic acid** using potentiometric titration.



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Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocols for pKa Determination

The pKa value of an acid is determined experimentally. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.[\[14\]](#)[\[15\]](#)

Potentiometric Titration

This is a high-precision technique that involves monitoring the pH of a solution as a titrant is added.[\[14\]](#)

Objective: To determine the pKa of **iodic acid** by titrating it with a strong base and analyzing the resulting titration curve.

Materials and Equipment:

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Class A burette (50 mL)
- Volumetric flasks and pipettes
- **Iodic acid** (HIO_3)
- Standardized sodium hydroxide (NaOH) solution (~0.1 M)
- Standard pH buffer solutions (e.g., pH 4.01, 7.00, 10.01)
- Deionized water

Procedure:

- **Solution Preparation:** Prepare a ~0.1 M aqueous solution of **iodic acid** by accurately weighing the solid and dissolving it in a known volume of deionized water.
- **Instrument Calibration:** Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.[\[16\]](#)

- **Titration Setup:** Place a known volume (e.g., 25.00 mL) of the **iodic acid** solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
- **Titration:** Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.^[16] As the pH begins to change more rapidly, reduce the increment size to accurately capture the equivalence point.
- **Data Collection:** Continue the titration well past the equivalence point until the pH curve flattens again.
- **Data Analysis:**
 - Plot the recorded pH values against the volume of NaOH added.
 - Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be found using the first or second derivative of the curve.
 - The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.
 - The pKa is equal to the pH of the solution at the half-equivalence point.
- **Replication:** Perform the titration at least three times to ensure accuracy and calculate the average pKa and standard deviation.^[16]

UV-Vis Spectrophotometry

This method is useful if the protonated and deprotonated forms of the acid have different ultraviolet or visible light absorption spectra.^[14] For **iodic acid** and its conjugate base, iodate, this method is applicable.

Objective: To determine the pKa of **iodic acid** by measuring the absorbance of solutions at various known pH values.

Materials and Equipment:

- UV-Vis spectrophotometer
- Matched quartz cuvettes
- Calibrated pH meter
- **Iodic acid** (HIO_3)
- A series of buffer solutions with accurately known pH values (e.g., ranging from pH 0 to 2)
- Deionized water

Procedure:

- **Spectral Scans:** Prepare two solutions of **iodic acid** at identical concentrations. Adjust the pH of one solution to a very low value (e.g., $\text{pH} \ll \text{pKa}$) to ensure only the HIO_3 species is present. Adjust the pH of the second solution to a high value (e.g., $\text{pH} \gg \text{pKa}$) to ensure complete conversion to the IO_3^- species. Scan both solutions across a suitable UV wavelength range (e.g., 200-300 nm) to identify the wavelength of maximum absorbance difference (λ_{max}).
- **Sample Preparation:** Prepare a series of **iodic acid** solutions at a constant concentration in different buffer solutions of known pH, covering a range of approximately $\text{pKa} \pm 1.5$ pH units.
- **Absorbance Measurement:** Measure the absorbance of each buffered solution at the predetermined λ_{max} .
- **Data Analysis:** The pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: $\text{pKa} = \text{pH} + \log[(A - A_{\text{B}}) / (A_{\text{A}} - A)]$ Where:
 - A is the absorbance of the sample at a given pH.
 - A_{A} is the absorbance of the fully protonated (acidic) form.
 - A_{B} is the absorbance of the fully deprotonated (basic) form.
- **Graphical Method:** Plot absorbance (A) versus pH. The resulting sigmoidal curve will have an inflection point where the pH is equal to the pKa.[\[17\]](#)

Conclusion

Iodic acid is a moderately strong inorganic acid with a well-established pKa value of approximately 0.75-0.80.^{[1][3][7][8][9][10][11]} This value confirms that while it is stronger than most common weak acids, it does not undergo complete dissociation in aqueous solutions. Its acidity can be accurately quantified using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of its dissociation constant is essential for its application in analytical chemistry, chemical synthesis, and various research contexts where precise pH control and knowledge of species distribution are critical.

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